

Thermodynamic Properties of Nickel Sulphate Hydrates: A Technical Guide

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Compound of Interest

Compound Name: Nickel sulphate hydrate

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This technical guide provides a comprehensive overview of the thermodynamic properties of **nickel sulphate hydrates**, crucial inorganic compounds with applications ranging from electroplating to catalysts and precursors in drug development. Understanding their thermodynamic stability, dehydration behavior, and associated energy changes is paramount for process optimization, formulation design, and ensuring material quality. This document collates key thermodynamic data, details common experimental protocols for their determination, and visualizes the fundamental relationships governing these hydrates.

Thermodynamic Data of Nickel Sulphate Hydrates

The thermodynamic properties of the primary **nickel sulphate hydrates**—heptahydrate ($\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$), hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$), and monohydrate ($\text{NiSO}_4 \cdot \text{H}_2\text{O}$)—are summarized below. These values are essential for predicting the spontaneity of reactions, phase transitions, and equilibrium conditions.

Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Compound	Formula	ΔH_f° (kcal/mol)	ΔH_f° (kJ/mol)
Nickel Sulphate Monohydrate	$\text{NiSO}_4 \cdot \text{H}_2\text{O}$	-283.9[1]	-1187.8[1]
α -Nickel Sulphate Hexahydrate	$\alpha\text{-NiSO}_4 \cdot 6\text{H}_2\text{O}$	-640.6[1]	-2679.8[1]
Nickel Sulphate Heptahydrate	$\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$	-711.6[1]	-2977.3[1]

Enthalpy of Transitions

The enthalpy changes associated with the transitions between different hydrate forms are critical for understanding their stability and dehydration processes.

Reaction	ΔH° (kcal/mol)	ΔH° (kJ/mol)
$\alpha\text{-NiSO}_4 \cdot 6\text{H}_2\text{O} + \text{H}_2\text{O(l)} \rightarrow \text{NiSO}_4 \cdot 7\text{H}_2\text{O}$	-1.836 ± 0.025 [1][2]	-7.68 ± 0.10 [1][2]
$\text{NiSO}_4 \cdot \text{H}_2\text{O(c)} + 5\text{H}_2\text{O(l)} \rightarrow \text{NiSO}_4 \cdot 6\text{H}_2\text{O(c)}$	-15.1[1]	-63.2[1]
$\text{NiSO}_4 \cdot 7\text{H}_2\text{O(s)} \rightarrow \alpha\text{-NiSO}_4 \cdot 6\text{H}_2\text{O(s)} + \text{H}_2\text{O(g)}$	12.356[1][2]	51.70[1][2]

Gibbs Free Energy and Entropy of Dehydration

The Gibbs free energy (ΔG°) and entropy (ΔS°) changes for the dehydration of the heptahydrate provide insight into the spontaneity of water loss under standard conditions.

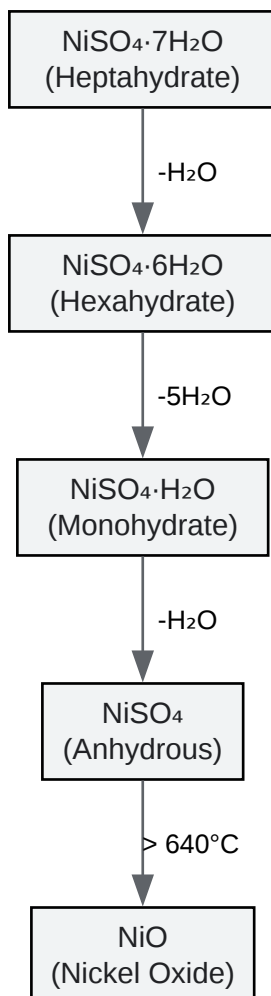
Parameter	Value
ΔG° for $\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$ dehydration at 25°C	2126 cal/mol (8.895 kJ/mol)[1][2]
ΔS° for $\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$ dehydration at 25°C	34.31 gibbs/mol (143.55 J/mol·K)[1][2]

Dehydration of Nickel Sulphate Hydrates

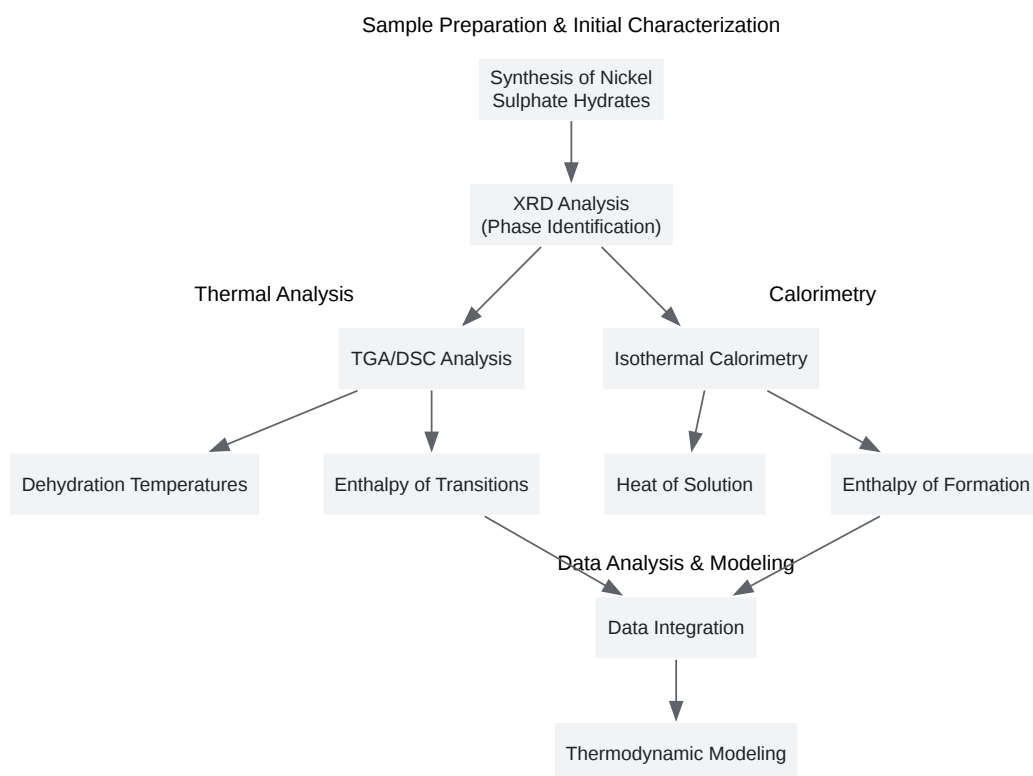
Nickel sulphate hydrates undergo stepwise dehydration upon heating, losing water molecules to form lower hydrates and eventually the anhydrous salt. The dehydration process for the heptahydrate typically proceeds through the hexahydrate. The anhydrous form, NiSO_4 , is produced by heating the hydrates above $330\text{ }^{\circ}\text{C}$.^[3] Under standard pressure, anhydrous NiSO_4 decomposes to nickel oxide (NiO) at temperatures above $640\text{ }^{\circ}\text{C}$.^[3]

The following diagram illustrates the general dehydration pathway.

Dehydration Pathway of Nickel Sulphate Heptahydrate



Experimental Workflow for Thermodynamic Characterization

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